![molecular formula C19H18N2O3 B2849331 Methyl 4-[(2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate CAS No. 1226450-30-1](/img/structure/B2849331.png)
Methyl 4-[(2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-[(2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate” is a complex organic compound. Based on its name, it likely contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also seems to have a methoxyphenylamino group and a carboxylate group .
Molecular Structure Analysis
The molecular structures of similar compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .
科学的研究の応用
Synthesis of Azo Dyes
Azo dyes are one of the most important classes of dyes used in various industries, especially textiles. The compound can serve as a starting material for the synthesis of azo dyes . The presence of the methoxyphenyl group can contribute to the chromophore system, which is essential for the color properties of the dyes.
Preparation of Dithiocarbamates
Dithiocarbamates are chemicals with applications ranging from agriculture (as pesticides) to the rubber industry (as vulcanization accelerators). The secondary amine function in the compound provides a key intermediate for the preparation of dithiocarbamates .
Pharmaceutical Applications
Secondary amines are constituents of many pharmaceuticals, including antidepressants like clomipramine and desipramine, as well as opiate analgesics such as codeine and morphine. The compound’s structure could be utilized in the synthesis of these therapeutic agents .
Agrochemical Synthesis
The compound’s secondary amine group is a valuable precursor in the synthesis of agrochemicals. These chemicals play a crucial role in enhancing agricultural productivity by protecting crops from pests and diseases .
Development of Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives have been explored for their potential use in OLEDs due to their excellent electroluminescent properties. The compound could be used to synthesize materials that emit light when an electric current is applied, which is fundamental for OLED technology .
Anticancer Research
Quinoline derivatives have shown promise in anticancer research. The compound could be modified to create new molecules that can be tested for their ability to inhibit the growth of cancer cells .
特性
IUPAC Name |
methyl 4-(2-methoxyanilino)-8-methylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-7-6-8-13-15(11-16(19(22)24-3)21-18(12)13)20-14-9-4-5-10-17(14)23-2/h4-11H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASTXHMHVFSJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/no-structure.png)

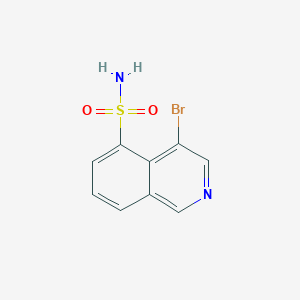
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2849253.png)
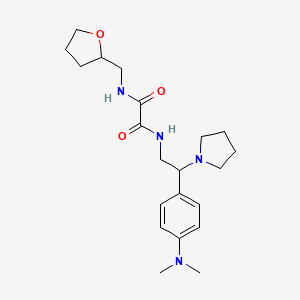
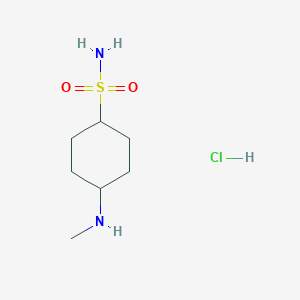
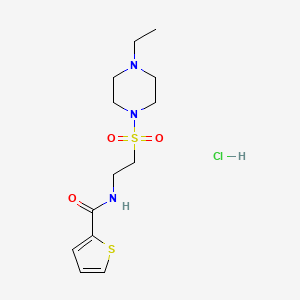
![N,N-diethyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2849259.png)
![5-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-11b,11c-dihydro-6H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrole-1,3,6(2H,3aH)-trione](/img/structure/B2849260.png)
![ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2849261.png)

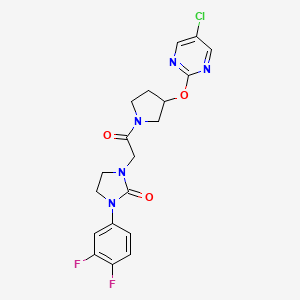
![N-benzyl-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2849270.png)